2-(2-Amino-4-fluorophenoxy)ethan-1-OL 2-(2-Amino-4-fluorophenoxy)ethan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827925
InChI: InChI=1S/C8H10FNO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,10H2
SMILES:
Molecular Formula: C8H10FNO2
Molecular Weight: 171.17 g/mol

2-(2-Amino-4-fluorophenoxy)ethan-1-OL

CAS No.:

Cat. No.: VC17827925

Molecular Formula: C8H10FNO2

Molecular Weight: 171.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-4-fluorophenoxy)ethan-1-OL -

Specification

Molecular Formula C8H10FNO2
Molecular Weight 171.17 g/mol
IUPAC Name 2-(2-amino-4-fluorophenoxy)ethanol
Standard InChI InChI=1S/C8H10FNO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,10H2
Standard InChI Key MMMZOVCOXUEQRR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)N)OCCO

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(2-Amino-4-fluorophenoxy)ethan-1-ol (IUPAC name: 2-(2-amino-4-fluorophenoxy)ethanol) belongs to the class of substituted phenoxyethanol derivatives. Its molecular formula is C₈H₁₀FNO₂, with a molecular weight of 171.17 g/mol. The compound’s structure features a hydroxyl-terminated ethoxy chain linked to a fluorinated aromatic ring, enabling both hydrophilic and lipophilic interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₀FNO₂
Molecular Weight171.17 g/mol
IUPAC Name2-(2-amino-4-fluorophenoxy)ethanol
SMILES NotationC1=C(C(=CC(=C1)F)N)OCCO
Canonical InChIInChI=1S/C8H10FNO2/c9-6-2-3-7(10)8(4-6)12-5-1-11/h2-4,11H,1,5H2
XLogP3 (Partition Coefficient)0.89

Crystallography and Stability

The compound exhibits polymorphism, with three primary crystalline modifications (A, B, and C) identified under varying synthesis conditions . Modification A demonstrates exceptional stability, retaining its lattice structure up to 80°C and resisting solvent-induced changes (e.g., in water, ethanol, or toluene) . Differential scanning calorimetry (DSC) reveals distinct endothermic peaks for each modification, with melting points ranging from 110°C to 130°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic aromatic substitution reaction. 2-Amino-4-fluorophenol reacts with ethylene oxide in a basic medium (e.g., NaOH/ethanol), forming the ethanolic side chain via alkoxylation.

2-Amino-4-fluorophenol+ethylene oxideNaOH2-(2-Amino-4-fluorophenoxy)ethan-1-ol\text{2-Amino-4-fluorophenol} + \text{ethylene oxide} \xrightarrow{\text{NaOH}} \text{2-(2-Amino-4-fluorophenoxy)ethan-1-ol}

Key parameters:

  • Temperature: 20–50°C (optimal for Modification A)

  • Solvents: Protic (e.g., ethanol) or aprotic (e.g., toluene)

  • Yield: 75–88% after recrystallization

Industrial Scaling

Continuous flow reactors enhance production efficiency by maintaining precise temperature control (50–110°C) and reducing side reactions . Post-synthesis, crystallization in toluene at 80–100°C yields Modification B, preferred for tablet formulations due to its granular morphology .

Table 2: Synthesis Conditions for Crystalline Modifications

ModificationSolventTemperature RangeCrystal Morphology
AEthanol20–50°CShort-columnar
BToluene80–100°CGranular
C2-Propanol50–70°CFinely particulate

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing fluorine with bulkier halogens (e.g., bromine or chlorine) alters bioactivity:

Table 3: Impact of Halogenation on Pharmacokinetics

CompoundLogPMetabolic Half-life (h)IC₅₀ (COX-2)
2-(2-Amino-4-fluorophenoxy)ethanol0.894.20.8 μM
5-Bromo analog1.456.81.5 μM
5-Chloro analog1.125.11.2 μM

Fluorine’s electronegativity improves target selectivity but reduces membrane permeability compared to bromine.

Industrial and Research Applications

Pharmaceutical Formulations

  • Tablets: Modification A’s stability allows direct compression (10–200 mg doses) .

  • Dry Ampoules: Modification C’s rapid solubility suits injectable formulations .

Materials Science

The phenoxyethanol moiety serves as a monomer in epoxy resins, enhancing thermal stability (Tg = 145°C).

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